

# Technical Guide: 2-(1-Benzylpiperidin-4-yl)ethanol (CAS 76876-70-5)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *2-(1-Benzylpiperidin-4-yl)ethanol*

Cat. No.: B1333407

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-(1-Benzylpiperidin-4-yl)ethanol** is a heterocyclic organic compound featuring a piperidine ring N-substituted with a benzyl group and a 2-hydroxyethyl group at the 4-position. Its chemical structure, combining a bulky, lipophilic benzyl group with a polar hydroxyl moiety, makes it a compound of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, suggesting that this compound could serve as a valuable intermediate or a pharmacologically active agent itself. This document provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, and potential avenues for biological investigation.

## Physicochemical and Spectroscopic Data

While extensive experimental data for this specific compound is not readily available in the public domain, the following tables summarize known and predicted properties.

Table 1: Physicochemical Properties

| Property           | Value                                    | Source               |
|--------------------|------------------------------------------|----------------------|
| Molecular Formula  | C <sub>14</sub> H <sub>21</sub> NO       | -                    |
| Molecular Weight   | 219.32 g/mol                             | -                    |
| Appearance         | Colorless to pale yellow liquid or solid | [Vendor Information] |
| Predicted XlogP    | 2.2                                      | PubChemLite[1]       |
| Storage Conditions | Sealed in dry, 2-8°C                     | BLDpharm[2]          |

Table 2: Predicted Mass Spectrometry Data

| Adduct                              | Predicted m/z |
|-------------------------------------|---------------|
| [M+H] <sup>+</sup>                  | 220.16959     |
| [M+Na] <sup>+</sup>                 | 242.15153     |
| [M-H] <sup>-</sup>                  | 218.15503     |
| [M+NH <sub>4</sub> ] <sup>+</sup>   | 237.19613     |
| [M+K] <sup>+</sup>                  | 258.12547     |
| [M+H-H <sub>2</sub> O] <sup>+</sup> | 202.15957     |

Data sourced from PubChemLite[1]

## Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of **2-(1-Benzylpiperidin-4-yl)ethanol** is not explicitly published. However, a plausible two-step synthesis can be devised based on the known preparation of its precursor, 4-(2-hydroxyethyl)piperidine, followed by a standard N-benzylation reaction.

## Synthesis of the Precursor: **4-(2-hydroxyethyl)piperidine hydrochloride**

Protocol: (Based on the hydrogenation of 2-(4-pyridyl)ethanol)[3]

- Reaction Setup: In a high-pressure hydrogenation vessel, combine 2-(4-pyridyl)ethanol (1.0 eq), platinum oxide (approx. 0.03 eq by weight), water, and concentrated hydrochloric acid (approx. 1.2 eq).
- Hydrogenation: The mixture is subjected to hydrogenation at a pressure of 1000 psig. The reaction progress should be monitored by techniques such as TLC or GC-MS until the starting material is fully consumed.
- Work-up: Upon completion, the catalyst is carefully filtered off. The aqueous solution is then concentrated under reduced pressure to yield 4-(2-hydroxyethyl)piperidine hydrochloride, which can be used in the next step with or without further purification.

## N-benzylation of 4-(2-hydroxyethyl)piperidine

Proposed Protocol:

- Reaction Setup: To a solution of 4-(2-hydroxyethyl)piperidine hydrochloride (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or triethylamine (2.5-3.0 eq) to neutralize the hydrochloride salt and facilitate the subsequent reaction.
- Alkylation: Add benzyl bromide or benzyl chloride (1.1-1.2 eq) dropwise to the stirred suspension at room temperature.
- Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature or gently heated (e.g., to 60-80°C) to drive the reaction to completion, monitoring by TLC or LC-MS. Once the reaction is complete, the mixture is cooled, and water is added. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel to afford the desired **2-(1-Benzylpiperidin-4-yl)ethanol**.

# Potential Biological Activity and Experimental Workflows

The N-benzylpiperidine moiety is present in numerous biologically active compounds, suggesting that **2-(1-Benzylpiperidin-4-yl)ethanol** could exhibit a range of pharmacological effects. Based on the activities of structurally related molecules, potential areas of investigation include its activity as a cholinesterase inhibitor or as a ligand for various CNS receptors.

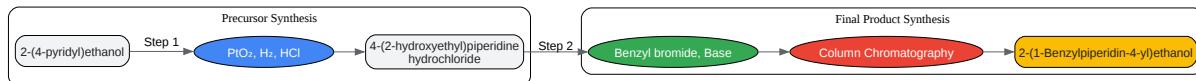
## Cholinesterase Inhibition Assay

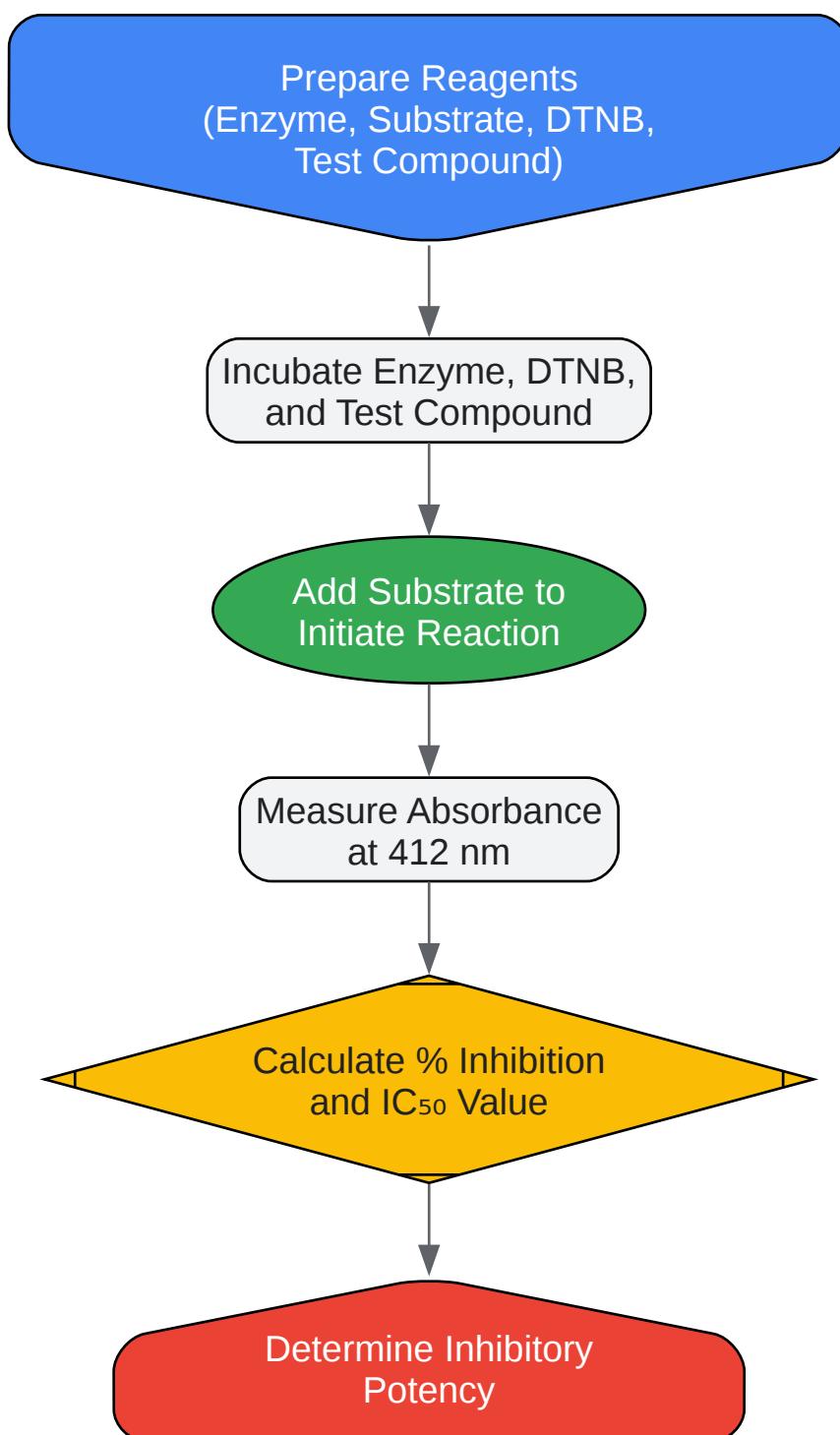
Given that some benzylpiperidine derivatives show acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity, this would be a primary screening target.[\[4\]](#)[\[5\]](#)

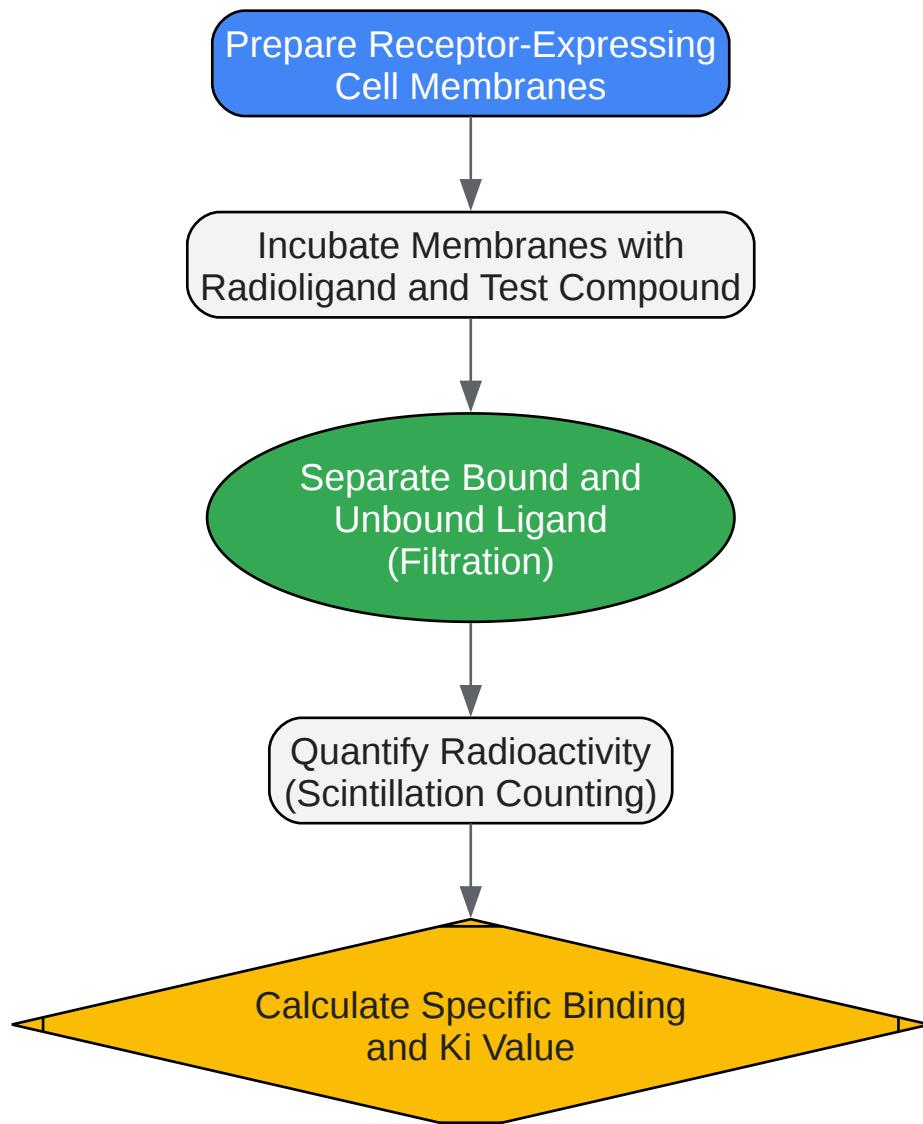
Experimental Protocol (Ellman's Method):

- Reagent Preparation: Prepare solutions of AChE or BChE, the substrate acetylthiocholine (ATCh) or butyrylthiocholine (BTCh), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
- Assay Procedure: In a 96-well plate, add the enzyme solution, the test compound (**2-(1-Benzylpiperidin-4-yl)ethanol**) at various concentrations, and DTNB. Incubate for a predefined period.
- Initiation and Measurement: Initiate the reaction by adding the substrate. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance is measured kinetically using a microplate reader at a wavelength of 412 nm.
- Data Analysis: The percentage of inhibition is calculated, and the  $IC_{50}$  value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Receptor Binding Assays


Derivatives of benzylpiperidine have been reported to interact with dopamine and sigma receptors.[\[4\]](#) Radioligand binding assays can be employed to determine the affinity of **2-(1-Benzylpiperidin-4-yl)ethanol** for these and other CNS receptors.


### General Experimental Workflow:


- **Membrane Preparation:** Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest.
- **Binding Assay:** In a multi-well plate, incubate the membrane preparation with a specific radioligand for the target receptor and varying concentrations of the test compound.
- **Separation and Detection:** After incubation, separate the bound from the unbound radioligand by rapid filtration. The radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.
- **Data Analysis:** The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding. The inhibition constant ( $K_i$ ) of the test compound is then calculated from its  $IC_{50}$  value.

## Visualizations

## Proposed Synthesis Workflow







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. PubChemLite - 2-(1-benzylpiperidin-4-yl)ethanol (C<sub>14</sub>H<sub>21</sub>NO) [pubchemlite.lcsb.uni.lu]
- 2. 76876-70-5|2-(1-Benzylpiperidin-4-yl)ethanol|BLD Pharm [bldpharm.com]

- 3. prepchem.com [prepchem.com]
- 4. 2-[N-[ $\omega$ -(1-Benzylpiperidin-4-yl)alkyl]amino]-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for  $\sigma$ 1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 2-(1-Benzylpiperidin-4-yl)ethanol (CAS 76876-70-5)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1333407#2-1-benzylpiperidin-4-yl-ethanol-cas-76876-70-5-data>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)